molecular formula C15H13N3O5 B2929440 methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate CAS No. 1396765-40-4

methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate

Cat. No.: B2929440
CAS No.: 1396765-40-4
M. Wt: 315.285
InChI Key: KJMHISWCHCDKEY-UHFFFAOYSA-N
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Description

Methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a heterocyclic compound featuring a fused pyridinone-oxadiazole core linked to a methyl furoate moiety via a methylene bridge. This molecule combines a 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) with a 2-oxopyridine scaffold, which is frequently explored in medicinal chemistry for its bioisosteric properties .

Properties

IUPAC Name

methyl 5-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-16-14(23-17-9)10-3-6-13(19)18(7-10)8-11-4-5-12(22-11)15(20)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMHISWCHCDKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of a furoate moiety linked to a pyridine ring substituted with an oxadiazole group. The structural formula can be represented as follows:

C15H16N4O4\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4

Antibacterial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial properties. Specifically, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

BacteriaMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the incorporation of oxadiazole into the molecular structure enhances antibacterial efficacy, likely due to its ability to interact with bacterial cell membranes or intracellular targets .

Antifungal Activity

The antifungal activity of this compound has also been evaluated. Compounds similar to this structure have demonstrated effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were observed to range from:

FungiMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

This suggests a broad-spectrum antifungal potential which could be useful in therapeutic applications .

Anticancer Activity

Preliminary studies on the anticancer properties of related compounds indicate promising results in inhibiting cancer cell proliferation. For instance, certain oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values less than those of standard chemotherapeutic agents like doxorubicin:

Cancer Cell LineIC50 (µM)
A-431 (epidermoid carcinoma)<10
U251 (glioblastoma)<30

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Studies and Research Findings

A study published in MDPI evaluated the structure-activity relationship (SAR) of various oxadiazole derivatives and found that modifications at specific positions significantly influenced their biological activity. For example, substituents on the pyridine ring were critical for enhancing both antibacterial and anticancer activities .

Another investigation focused on the synthesis and evaluation of related compounds, demonstrating that specific functional groups could enhance bioactivity against target pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-oxadiazole or pyridinone motifs but differ in substituents, linkage groups, or appended functional moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Functional Groups Applications/Notes
Target Compound
Methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate
- 3-Methyl-1,2,4-oxadiazole
- 2-Oxopyridine
- Methyl furoate ester
Not explicitly provided Ester, oxadiazole, pyridinone Discontinued; potential prodrug design due to ester group
Compound A
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 3-Cyclopropylpyrazole
- Trifluoromethylphenyl
Not explicitly provided Oxadiazole, trifluoromethyl Enhanced metabolic resistance from CF₃ group; used in agrochemical research
Compound B
Methyl 5-((3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
- Pyridinyl-oxadiazole
- Azetidine linker
- Oxalate counterion
430.4 g/mol Oxadiazole, azetidine, ester Improved solubility due to oxalate salt; azetidine enhances conformational rigidity
Compound C
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
- Methoxyphenyl-oxadiazole
- Pyridine core
Not explicitly provided Oxadiazole, methoxy Reported as a ligand for soluble guanylate cyclase (sGC); potential cardiovascular applications
Compound D
N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
- Phenyl-oxadiazole
- Acetamide linker
Not explicitly provided Oxadiazole, acetamide Amide group improves hydrolytic stability; explored in kinase inhibition studies

Key Findings:

Substituent Effects: The 3-methyl group on the oxadiazole in the target compound reduces steric hindrance compared to bulkier groups (e.g., cyclopropyl in Compound A) but may limit π-stacking interactions .

Linker Diversity :

  • The methylene bridge in the target compound offers flexibility, whereas azetidine (Compound B) introduces rigidity, which may optimize target binding .
  • Acetamide linkers (Compound D) improve hydrolytic stability over esters, favoring oral bioavailability .

Ester vs. Amide: The target’s ester group may act as a prodrug (hydrolyzed to a carboxylic acid in vivo), whereas amides (Compound D) resist hydrolysis for sustained activity .

Physicochemical Properties :

  • Oxalate salts (Compound B) improve aqueous solubility, critical for parenteral formulations, while the target compound’s ester may require formulation enhancements .

Research Implications

The structural variations among these analogs highlight the importance of balancing metabolic stability, solubility, and target affinity. Future studies could explore hybridizing features from Compounds B and D (e.g., azetidine linkers with amide groups) to optimize pharmacokinetic profiles.

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